REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[S:10][CH2:11][CH2:12][C:13]([OH:15])=O>C(Cl)(Cl)Cl>[O:15]=[C:13]1[C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][C:2]=2[S:10][CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
88.5 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)SCCC(=O)O
|
Name
|
polyphosphate ester
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 16 hours at room temperature and under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated after settling
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with 10% strength aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a water bath under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized in ethanol
|
Type
|
CUSTOM
|
Details
|
the crystals obtained
|
Type
|
CUSTOM
|
Details
|
are removed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
O=C1CCSC=2NC3=CC=CC=C3C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |